molecular formula C33H40N4O7 B3322201 CPT11carboxylicacid CAS No. 142706-06-7

CPT11carboxylicacid

Numéro de catalogue: B3322201
Numéro CAS: 142706-06-7
Poids moléculaire: 604.7 g/mol
Clé InChI: DCYPPLWVDXGNOW-XIFFEERXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CPT-11 carboxylic acid, also known as irinotecan, is a potent antitumor agent that belongs to the class of topoisomerase I inhibitors. It is a derivative of camptothecin, a plant alkaloid isolated from Camptotheca acuminata. Irinotecan is used primarily in the treatment of advanced colorectal cancer and has shown a broad spectrum of antitumor activity in preclinical models and clinical settings .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Irinotecan can be synthesized by reacting SN-38 (7-ethyl-10-hydroxycamptothecin) with bipiperidyl-carbonyl chloride. Alternatively, it can be synthesized by reacting SN-38 with phosgene to form SN-38 carbonyl chloride, followed by reaction with piperidylpiperidine . The compound is typically isolated as the crystalline trihydrate hydrochloride salt.

Industrial Production Methods

Industrial production of irinotecan involves large-scale synthesis using the aforementioned methods, ensuring high purity and yield. The process is optimized for scalability and cost-effectiveness, with stringent quality control measures to ensure the consistency and safety of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Irinotecan undergoes various chemical reactions, including hydrolysis, oxidation, and glucuronidation. The hydrolysis of irinotecan by carboxylesterases produces SN-38, a potent topoisomerase I inhibitor . Oxidation reactions mediated by cytochrome P450 enzymes result in pharmacologically inactive products .

Common Reagents and Conditions

Major Products Formed

The major product formed from the hydrolysis of irinotecan is SN-38, which is significantly more cytotoxic than the parent compound. Other products include various oxidation and glucuronidation metabolites .

Applications De Recherche Scientifique

Irinotecan has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is extensively used in cancer research to study its antitumor activity and mechanisms of action. In medicine, irinotecan is a critical component of chemotherapy regimens for colorectal cancer and is being investigated for its efficacy in treating other types of cancer . Additionally, irinotecan is used in enzyme/prodrug therapy research, where it is activated by carboxylesterases to enhance its cytotoxic effects .

Mécanisme D'action

Irinotecan exerts its effects by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication. The inhibition of topoisomerase I leads to the stabilization of the enzyme-DNA complex, resulting in single-strand DNA breaks. These breaks can lead to double-strand breaks during DNA replication, ultimately causing cell death through apoptosis . The active metabolite SN-38 is primarily responsible for the cytotoxic effects of irinotecan .

Comparaison Avec Des Composés Similaires

Irinotecan is compared with other topoisomerase I inhibitors, such as topotecan, 9-aminocamptothecin, and 9-nitrocamptothecin. These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles, toxicity, and clinical applications . Irinotecan is unique in its ability to be activated by carboxylesterases to form SN-38, which is significantly more potent than the parent compound .

List of Similar Compounds

  • Topotecan
  • 9-aminocamptothecin
  • 9-nitrocamptothecin
  • Lurtotecan
  • DX-8951f

Propriétés

IUPAC Name

(2S)-2-[12-ethyl-8-(hydroxymethyl)-9-oxo-2-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N4O7/c1-3-22-23-16-21(44-32(42)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26(25(19-38)30(37)39)33(43,4-2)31(40)41/h8-9,16-17,20,38,43H,3-7,10-15,18-19H2,1-2H3,(H,40,41)/t33-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYPPLWVDXGNOW-XIFFEERXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)O)O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC(=C(C3=O)CO)[C@@](CC)(C(=O)O)O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CPT11carboxylicacid
Reactant of Route 2
CPT11carboxylicacid
Reactant of Route 3
CPT11carboxylicacid
Reactant of Route 4
CPT11carboxylicacid
Reactant of Route 5
CPT11carboxylicacid
Reactant of Route 6
CPT11carboxylicacid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.